5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole

Medicinal Chemistry Process Chemistry Structure-Activity Relationship (SAR)

Medicinal chemistry teams often face delays in constructing the 3-arylthio pharmacophore for CRTh2 antagonists, slowing hit-to-lead programs. This pre-functionalized intermediate provides a direct solution: • One-step N-alkylation delivers potent CRTh2 antagonists (reference IC50 ~31 nM), eliminating de novo pharmacophore construction. • The 5-chloro and 4-chlorophenylthio substituents are explicitly protected under WO2003101961A1, securing freedom-to-operate for generic development. • The 2-methyl group enhances 3-arylthio reactivity, reducing cycle time and improving synthetic efficiency.

Molecular Formula C15H11Cl2NS
Molecular Weight 308.2 g/mol
CAS No. 628736-22-1
Cat. No. B12902093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole
CAS628736-22-1
Molecular FormulaC15H11Cl2NS
Molecular Weight308.2 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1)C=CC(=C2)Cl)SC3=CC=C(C=C3)Cl
InChIInChI=1S/C15H11Cl2NS/c1-9-15(19-12-5-2-10(16)3-6-12)13-8-11(17)4-7-14(13)18-9/h2-8,18H,1H3
InChIKeyKHZVVLZZOYSKBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole: CRTh2 Antagonist Intermediate


5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a functionalized indole derivative characterized by a 5-chloro substitution on the indole core and a 4-chlorophenylthio group at the C3 position. The compound is primarily utilized as an advanced synthetic intermediate in the preparation of indole-1-acetic acid derivatives, a structural class identified as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2), a target for respiratory diseases including asthma and COPD [1]. Its substitution pattern aligns with the structural requirements for selective cyclooxygenase-2 (COX-2) inhibitor scaffolds [2].

Structural Specificity of 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole


Replacing 5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole with a simpler analog during synthesis or procurement can compromise downstream success. The presence of the 2-methyl group is documented as enhancing reactivity in 3-arylthio substitutions, leading to higher synthetic efficiency [1]. Furthermore, the specific 5-chloro substitution on the indole ring and the 4-chlorophenylthio moiety are critical pharmacophoric elements directly derived from the patent literature for generating the active carboxylate metabolites; the absence of either chlorine atom results in a compound excluded from the active core of the CRTh2 antagonist chemotype described in reference [2].

5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole vs. Analogs: Quantitative Comparison


2-Methyl Reactivity Advantage in Synthesis

The 2-methyl group on the indole scaffold promotes higher reactivity in 3-arylthio substitution reactions. In the Oxone-mediated synthesis, indoles bearing a 2-methyl group particularly exhibited higher activities toward 3-arylthio substitutions, enabling efficient synthesis in a general method where non-2-methylated indoles show markedly reduced conversion [1]. This reactivity advantage translates to higher yields and simpler purification when preparing focused libraries of CRTh2-targeting indole-1-acetic acids. [1]

Medicinal Chemistry Process Chemistry Structure-Activity Relationship (SAR)

Patent-Specific Halogenation Pattern

The specific 5-chloro substitution on the indole and the 4-chloro on the phenylthio ring are explicitly claimed in patent families related to indole-1-acetic acid CRTh2 antagonists [1]. The compound maps directly onto the generic structure of formula (I) in the patent literature, where R1 is specifically halogen (chlorine) and Ar is a substituted phenyl ring. [1] A close analog lacking the 5-chloro group (e.g., 3-[(4-chlorophenyl)thio]-2-methyl-1H-indole) would fall outside of the explicit claims of the primary patent covering this chemotype, limiting its freedom-to-operate (FTO) value in commercial programs.

Drug Discovery Respiratory Disease Patent Analysis

Direct Precursor to High-Affinity CRTh2 Antagonist

The compound is a direct precursor to a potent CRTh2 antagonist. Following a one-step conversion to the corresponding indole-1-acetic acid, the derivative demonstrates an IC50 of 31 nM against the human CRTh2 receptor, assessed via cAMP accumulation in CHO cells [1]. This positions it as an advanced intermediate with a clear biological readout for hit-to-lead and lead optimization campaigns. Unfunctionalized indole building blocks require 2-3 additional steps to reach a comparable activation and potency state.

Drug Discovery Biological Activity CRTh2 Antagonist

5-Chloro-3-((4-chlorophenyl)thio)-2-methyl-1H-indole Procurement Scenarios


Rapid CRTh2 Antagonist Library Synthesis

Medicinal chemistry teams can directly use this compound in a parallel synthesis format. Following the one-step N-alkylation with various haloacetic acid esters to generate a library of CRTh2 antagonists, researchers can rapidly obtain potency data points, with initial hits expected in the low nanomolar range (IC50 ~ 31 nM for the reference acid derivative) [1]. This bypasses the need for de novo construction of the 3-arylthio pharmacophore, accelerating hit-to-lead timelines.

Regulatory-Aligned Intermediate for Scale-Up

A process chemist selecting this intermediate for scale-up benefits from the fact that its substitution pattern is explicitly encompassed by the pharmaceutical composition claims of patent WO2003101961A1 [2]. This provides a clear freedom-to-operate advantage when developing a non-infringing or generic synthesis route to this class of respiratory agents, compared to using unprotected or alternative substituted indoles whose regulatory status is uncertain.

Premium Building Block for CRTh2 Collaborations

Academic groups involved in translational research on asthma and COPD, or CROs offering medicinal chemistry services, should prioritize this compound as a starting point for collaborative projects. Its documented link to a high-potency clinical target (CRTh2) and the synthetic efficiency gained from the 2-methyl reactivity enhancement [3] make it a powerful tool in grant applications and sponsored research agreements where proof-of-concept data is required quickly.

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